molecular formula C22H22ClN3O B11367142 3-(3-Chlorophenyl)-1-[4-(propan-2-yl)benzyl]-1-pyridin-2-ylurea

3-(3-Chlorophenyl)-1-[4-(propan-2-yl)benzyl]-1-pyridin-2-ylurea

Cat. No.: B11367142
M. Wt: 379.9 g/mol
InChI Key: WZNMXRNIENXCIE-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-1-{[4-(Propan-2-yl)phenyl]methyl}-1-(Pyridin-2-yl)urea is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chlorinated phenyl group, an isopropyl-substituted phenyl group, and a pyridinyl group, all connected through a urea linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-1-{[4-(Propan-2-yl)phenyl]methyl}-1-(Pyridin-2-yl)urea typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Urea Linkage: The reaction between an isocyanate and an amine to form the urea linkage.

    Substitution Reactions: Introduction of the chlorophenyl and pyridinyl groups through nucleophilic substitution reactions.

    Coupling Reactions: Use of coupling agents such as palladium catalysts to attach the isopropyl-substituted phenyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled conditions. Key factors include:

    Temperature Control: Maintaining optimal temperatures to ensure high yield and purity.

    Catalysts: Use of specific catalysts to accelerate reactions and improve efficiency.

    Purification: Techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-1-{[4-(Propan-2-yl)phenyl]methyl}-1-(Pyridin-2-yl)urea undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of hydroxylated or ketone derivatives.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of various substituted urea derivatives.

Scientific Research Applications

3-(3-Chlorophenyl)-1-{[4-(Propan-2-yl)phenyl]methyl}-1-(Pyridin-2-yl)urea has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-1-{[4-(Propan-2-yl)phenyl]methyl}-1-(Pyridin-2-yl)urea involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interaction with cellular receptors to modulate their activity.

    Signal Transduction: Affecting intracellular signaling pathways to alter cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Chlorophenyl)-1-{[4-(Methyl)phenyl]methyl}-1-(Pyridin-2-yl)urea
  • 3-(3-Chlorophenyl)-1-{[4-(Ethyl)phenyl]methyl}-1-(Pyridin-2-yl)urea
  • 3-(3-Chlorophenyl)-1-{[4-(Butyl)phenyl]methyl}-1-(Pyridin-2-yl)urea

Uniqueness

3-(3-Chlorophenyl)-1-{[4-(Propan-2-yl)phenyl]methyl}-1-(Pyridin-2-yl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H22ClN3O

Molecular Weight

379.9 g/mol

IUPAC Name

3-(3-chlorophenyl)-1-[(4-propan-2-ylphenyl)methyl]-1-pyridin-2-ylurea

InChI

InChI=1S/C22H22ClN3O/c1-16(2)18-11-9-17(10-12-18)15-26(21-8-3-4-13-24-21)22(27)25-20-7-5-6-19(23)14-20/h3-14,16H,15H2,1-2H3,(H,25,27)

InChI Key

WZNMXRNIENXCIE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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